![molecular formula C9H8BrNO2 B2927673 6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 186267-76-5](/img/structure/B2927673.png)

6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one

Vue d'ensemble

Description

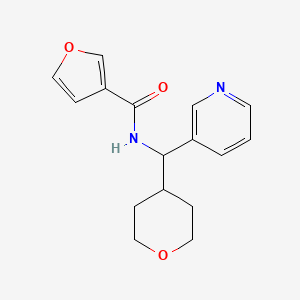

“6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one” is a chemical compound that belongs to the class of organic compounds known as benzoxazines . Benzoxazines are compounds containing a benzene fused to an oxazine ring (a six-membered aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom). The “6-Bromo” indicates the presence of a bromine atom on the 6th carbon of the benzene ring, and the “5-methyl” indicates a methyl group attached to the 5th carbon of the benzene ring .

Molecular Structure Analysis

The molecular structure of “6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one” would be characterized by the presence of a benzoxazine ring, a bromine atom at the 6th position, and a methyl group at the 5th position . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving “6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one” would depend on the specific conditions and reagents used. The bromine atom could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one” would depend on its molecular structure. For example, the presence of a bromine atom would likely make the compound relatively heavy and possibly reactive .Applications De Recherche Scientifique

Synthesis of Imidazoles

Imidazoles are significant in the pharmaceutical industry due to their presence in various biologically active compounds. The compound can be used in the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules utilized in everyday applications .

Anticancer Activity

Certain derivatives of the compound have been synthesized and evaluated for their potential as anticancer agents. These derivatives have shown promising results in vitro against various human cancer cell lines, indicating the compound’s role in the development of new chemotherapeutic agents .

Kinase Inhibition

The compound has been used in the preparation of kinase inhibitors, such as Abemaciclib, which is used for treating certain types of breast cancer. This highlights its application in the development of targeted cancer therapies .

Biological Activity Screening

Derivatives of this compound have been synthesized and assessed for a range of biological activities. This includes screening for antibacterial, antifungal, and antitumor properties, showcasing the compound’s versatility in drug discovery .

Molecular Docking Studies

The compound has been involved in molecular docking studies to understand its interaction with biological targets. This is crucial for rational drug design, where the compound’s binding affinity and mode of action are determined .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of novel heterocyclic compounds. These compounds are then evaluated for their biological activities, which is an essential step in the development of new medications .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-bromo-5-methyl-1,4-dihydro-3,1-benzoxazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-5-6-4-13-9(12)11-8(6)3-2-7(5)10/h2-3H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNATEZGRNWSTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1COC(=O)N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2927591.png)

![Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2927594.png)

![2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}imidazolidine-1-carboxamide](/img/structure/B2927598.png)

![4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester](/img/no-structure.png)

![7-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2927600.png)

![1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)methyl]piperazine hydrochloride](/img/structure/B2927606.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2927607.png)

![N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927608.png)

![1-(4-fluorophenyl)-5-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2927609.png)

![4-[(2-Chlorobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2927611.png)